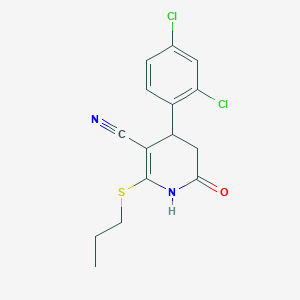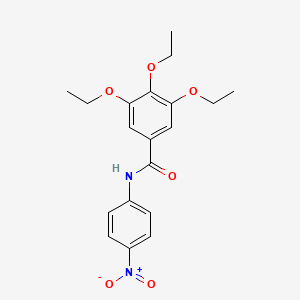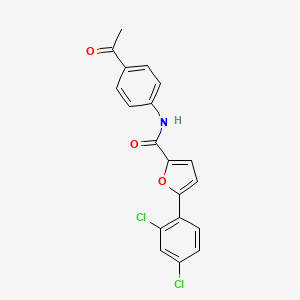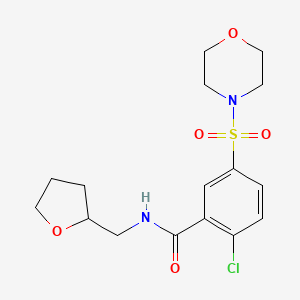![molecular formula C14H18N2O4 B5203161 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine](/img/structure/B5203161.png)
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine, also known as DMNPE-caged compound, is a commonly used photoactivatable molecule in scientific research. This compound is a derivative of morpholine and is widely used for studying biological processes, including neurotransmitter release, protein-protein interactions, and ion channel function.
作用機序
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound works by releasing the caged molecule upon exposure to light. The nitrophenyl group on the morpholine ring absorbs light at a specific wavelength, causing it to break apart and release the caged molecule. This mechanism allows researchers to control the timing and location of the release, making it a powerful tool for studying biological processes.
Biochemical and Physiological Effects
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is considered to be biologically inert and does not interfere with normal cellular processes. However, it is important to note that the caged molecule released by 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound may have biological effects, depending on the specific molecule being released.
実験室実験の利点と制限
The advantages of using 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound in lab experiments include its high specificity, low toxicity, and ability to control the timing and location of release. This compound is also relatively easy to use and can be incorporated into a variety of experimental setups. The limitations of 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound include its cost, the need for specialized equipment to activate the compound, and the potential for the released molecule to have biological effects.
将来の方向性
There are many future directions for the use of 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound in scientific research. One direction is the development of new caged molecules that can be released by 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound, allowing for the study of a wider range of biological processes. Another direction is the optimization of the activation wavelength for 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound, which could improve its specificity and reduce potential side effects. Additionally, the use of 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound in optogenetics is an area of active research, with potential applications in the treatment of neurological disorders.
合成法
The synthesis of 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound involves the reaction of 2-nitrobenzaldehyde with morpholine in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with 2,6-dimethylphenylacetyl chloride to obtain 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound. This synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound.
科学的研究の応用
2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound is widely used in scientific research as a photoactivatable molecule. This compound can be activated by light, which allows researchers to control the timing and location of its release. 2,6-dimethyl-4-[(2-nitrophenyl)acetyl]morpholine compound has been used to study a variety of biological processes, including neurotransmitter release, protein-protein interactions, and ion channel function. It has also been used in optogenetics, a technique that uses light to control the activity of specific cells in living organisms.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(2-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10-8-15(9-11(2)20-10)14(17)7-12-5-3-4-6-13(12)16(18)19/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSKBCPNYHYFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-(2-nitrophenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![allyl 3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylate](/img/structure/B5203081.png)

![{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B5203087.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5203099.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5203115.png)



![5-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5203151.png)
![N-(3-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5203157.png)
![3-[1-(4-bromophenyl)benzo[f]quinolin-3-yl]-1-methylpyridinium iodide](/img/structure/B5203162.png)


